molecular formula C8H6FIN2 B1393708 6-Fluoro-3-iodo-1-methyl-1H-indazole CAS No. 1257535-15-1

6-Fluoro-3-iodo-1-methyl-1H-indazole

Cat. No. B1393708
CAS RN: 1257535-15-1
M. Wt: 276.05 g/mol
InChI Key: OXRRUHBRZWKTKV-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1-methyl-1H-indazole is a compound with the molecular formula C8H6FIN2 . It is used as an intermediate in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole involves several steps, but the exact process is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-iodo-1-methyl-1H-indazole is represented by the InChI code 1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 .


Chemical Reactions Analysis

The specific chemical reactions involving 6-Fluoro-3-iodo-1-methyl-1H-indazole are not detailed in the available resources .


Physical And Chemical Properties Analysis

6-Fluoro-3-iodo-1-methyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C in a dark place under an inert atmosphere . .

Scientific Research Applications

Synthesis of Indazole Derivatives

Indazole derivatives, including 6-Fluoro-3-iodo-1-methyl-1H-indazole, are synthesized through various routes explored in scientific research. These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis via consecutive formation of C–N and N–N bonds .

Anticancer Activity

Indazole derivatives have been investigated for their anticancer activity. For instance, studies have shown that certain 1H-indazole-3-amine derivatives exhibit antitumor activity against various cancer cell lines such as A549 (lung cancer), K562 (leukemia), PC3 (prostate cancer), and Hep-G2 (liver cancer) when subjected to proliferation assays .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been applied in producing HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV by preventing the virus from maturing into its infectious form .

Serotonin Receptor Antagonists

Indazole-based compounds also serve as serotonin receptor antagonists. These antagonists can be used to treat various neurological and psychiatric conditions by modulating serotonin levels in the brain .

Aldose Reductase Inhibitors

Another application of indazole compounds is their use as aldose reductase inhibitors. These inhibitors play a role in managing complications related to diabetes by preventing the accumulation of sorbitol .

Acetylcholinesterase Inhibitors

Indazoles are also known to act as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease by enhancing cholinergic function in the brain .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for the use and study of 6-Fluoro-3-iodo-1-methyl-1H-indazole are not specified in the available resources .

properties

IUPAC Name

6-fluoro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRRUHBRZWKTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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